molecular formula C17H30FNSn B1321968 3-Fluoro-4-(tributylstannyl)pyridine CAS No. 259807-88-0

3-Fluoro-4-(tributylstannyl)pyridine

Cat. No.: B1321968
CAS No.: 259807-88-0
M. Wt: 386.1 g/mol
InChI Key: KKOFZNIMGWDVQS-UHFFFAOYSA-N
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Description

3-Fluoro-4-(tributylstannyl)pyridine is a chemical compound that is used in a variety of scientific research applications, including organic synthesis, chemical biology, and medicinal chemistry. It has a unique structure, with three fluorine atoms attached to a pyridine ring, which is then connected to a tributylstannyl group. This compound has a wide range of uses in laboratory experiments and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Docking and QSAR Studies

3-Fluoro-4-(tributylstannyl)pyridine derivatives have been involved in docking studies to analyze their roles as c-Met kinase inhibitors, an important target in cancer research. These studies, using methods like Comparative molecular similarity analysis (CoMSIA) and multiple linear regression (MLR), have contributed to understanding the molecular features contributing to high inhibitory activity against c-Met kinase (Caballero et al., 2011).

Synthesis of Poly-Substituted Pyridines

Research has demonstrated a new strategy for synthesizing poly-substituted pyridines, including 3-fluoro variants, based on C-F bond breaking of the fluoroalkyl group. This method has added value to pyridine synthesis, offering alternatives under noble metal-free conditions (Chen et al., 2010).

In Vivo Binding Properties

Studies have been conducted on 3-fluoro pyridine derivatives to explore their in vivo binding properties, particularly as ligands for nicotinic acetylcholine receptors. These studies are vital in developing new diagnostic and therapeutic tools in neurology and psychiatry (Doll et al., 1999).

'LEGO' System for Oligopyridines Synthesis

The ‘LEGO’ system has been applied to synthesize 4-stannyl-2,6-oligopyridines, including the this compound derivative, through regioselective [4+2] cycloadditions. This innovative approach aids in the production of complex pyridine-based molecules for various applications (Pabst & Sauer, 1999).

Synthesis of Fluorinated Chromenes

Research has been conducted on the synthesis of 3-fluoro-2,2-dimethyl-2H-chromenes, demonstrating the broad utility of fluoro-pyridine derivatives in synthesizing biologically significant molecules (Camps et al., 1980).

Meta-Substituted Fluoropyridines Synthesis

The synthesis of meta-substituted fluoropyridines via direct fluorination of pyridine N-oxides, including the 3-fluoro derivatives, has been explored. This novel method expands the synthesis possibilities for pharmaceutical and radiopharmaceutical compounds (Brugarolas et al., 2016).

Antibacterial Activity

Studies have examined the antibacterial activity of 1-substituted 1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids, including derivatives with 3- and 4-(trialkylstannyl)pyridines. Such research contributes to developing new antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus (Reuman et al., 1995).

Synthesis of 4-Fluoro-Pyrrolopyridine

Research has also focused on the synthesis of 4-fluoro-pyrrolopyridines from pyrrolopyridine N-oxides, exploring different methods like the Balz-Schiemann reaction for regioselective fluorination. Such compounds have potential applications in various areas, including pharmaceuticals (Thibault et al., 2003).

Ethynyltributyltin in Cycloadditions

Ethynyltributyltin, which is related to the this compound, has been studied for its use in cycloadditions to produce functionalized pyridines. This method opens up new avenues for synthesizing complex organic molecules (Sauer & Heldmann, 1998).

Fluorescent Chemosensor for Fe3+/Fe2+

A study on new fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione moiety, illustrates the use of 3-fluoro pyridine derivatives in developing fluorescent chemosensors. This innovation enables selective detection of Fe3+/Fe2+ cations, with applications in biological and environmental monitoring (Maity et al., 2018).

Electrochemical Synthesis

The electrochemical synthesis of 4-fluoropyridine, exploring milder and more efficient methods, shows the application of fluoro-pyridine compounds in material science and medicinal chemistry (Fang et al., 2004).

Modular Synthesis of Substituted Pyridines

A one-pot reaction sequence has been developed for the synthesis of variously substituted pyridines, demonstrating the versatility and potential of fluoro-pyridine derivatives in organic synthesis and pharmaceuticals (Song et al., 2016).

Tripeptidomimetics Scaffolds

The synthesis of 2,3,4-substituted pyridine derivatives, useful as scaffolds in peptidomimetics, highlights the application of fluoro-pyridine derivatives in the development of novel therapeutics (Saitton et al., 2004).

Heteroatom-Containing Fluorophore as pH Sensor

A study on a heteroatom-containing fluorophore, which includes a pyridinyl unit, demonstrates the use of fluoro-pyridine derivatives in the development of fluorescent pH sensors and chemosensors for organic vapors (Yang et al., 2013).

Safety and Hazards

“3-Fluoro-4-(tributylstannyl)pyridine” is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Properties

IUPAC Name

tributyl-(3-fluoropyridin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOFZNIMGWDVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30FNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624163
Record name 3-Fluoro-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259807-88-0
Record name 3-Fluoro-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 259807-88-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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